6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the class of dihydropyrano[2,3-c]pyrazoles This compound is characterized by its unique structural framework, which includes a pyrazole ring fused with a pyran ring, and various substituents such as amino, dichlorophenyl, phenyl, propyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out under solvent-free conditions at room temperature, which aligns with green chemistry principles .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of heterogeneous catalysts, such as nano-eggshell/Ti(IV), has been reported to enhance the reaction efficiency and yield . The process is designed to be environmentally friendly, with minimal use of toxic solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with potential biological activities .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
The mechanism of action of 6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-1-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-4-(2,6-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
What sets 6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its unique combination of substituents, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C22H18Cl2N4O |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18Cl2N4O/c1-2-6-18-20-19(15-10-9-13(23)11-17(15)24)16(12-25)21(26)29-22(20)28(27-18)14-7-4-3-5-8-14/h3-5,7-11,19H,2,6,26H2,1H3 |
InChI Key |
MBAVVYLUZIOYTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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